Lipophilicity (XLogP3) Differentiation Against N-Unsubstituted Indole-5-acetamide Baseline
The target compound exhibits a computed XLogP3 of 4.2, which is substantially higher than the baseline indole-5-acetamide core (N-(1H-indol-5-yl)acetamide, XLogP3 ≈ 1.2) lacking both the cyclohexylacetyl group and the 2-methyl substituent. This approximately 3.0 log unit increase indicates markedly greater lipophilicity, which may enhance passive membrane permeability but also requires assessment of solubility and metabolic liability in any biological application.
| Evidence Dimension | Computed lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = 4.2 [1] |
| Comparator Or Baseline | N-(1H-indol-5-yl)acetamide: XLogP3 ≈ 1.2 (PubChem computed value) [2] |
| Quantified Difference | ΔXLogP3 ≈ +3.0 |
| Conditions | Computed via XLogP3 algorithm (PubChem 2021.05.07 release) |
Why This Matters
Lipophilicity directly governs passive membrane diffusion, non-specific protein binding, and metabolic clearance; a 3-log-unit difference is sufficient to produce divergent pharmacokinetic profiles, making the target compound unsuited as a drop-in replacement for less lipophilic indole-5-acetamide analogs in cell-based or in vivo studies.
- [1] PubChem. Compound Summary for CID 4088887, 2-cyclohexyl-N-[(2-methyl-1H-indol-5-yl)methyl]acetamide. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/852136-14-2 (accessed May 2026). View Source
- [2] PubChem. Compound Summary for N-(1H-indol-5-yl)acetamide (CID 221511). National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/compound/221511 (accessed May 2026). View Source
